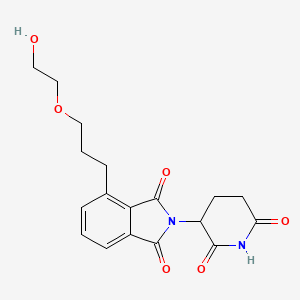

Thalidomide-C3-PEG5-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

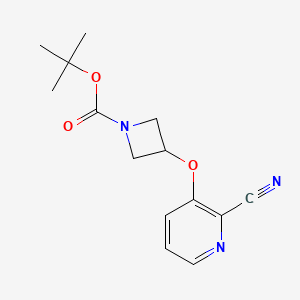

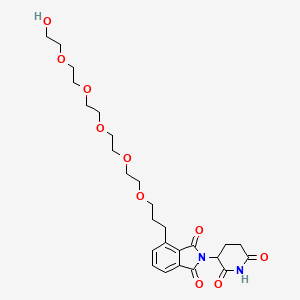

Thalidomide-C3-PEG5-OH is a synthetic compound that combines the properties of thalidomide with a polyethylene glycol (PEG) linker. Thalidomide is a well-known drug that was initially developed as a sedative but later found to have significant teratogenic effects. Despite its controversial history, thalidomide has been repurposed for various therapeutic applications, including the treatment of multiple myeloma and leprosy. The addition of a PEG linker enhances the solubility and bioavailability of the compound, making it more suitable for various scientific and medical applications.

Métodos De Preparación

The synthesis of Thalidomide-C3-PEG5-OH involves several steps, starting with the preparation of thalidomide. Thalidomide can be synthesized through a two-step process involving the condensation of phthalic anhydride with glutamic acid, followed by cyclization . The PEG linker is then attached to the thalidomide molecule through a series of chemical reactions that typically involve the activation of the PEG chain with a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with the thalidomide molecule . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Thalidomide-C3-PEG5-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The PEG linker can also undergo hydrolysis under acidic or basic conditions, leading to the formation of thalidomide and PEG fragments . Major products formed from these reactions include hydroxylated and reduced derivatives of thalidomide, as well as PEGylated by-products .

Aplicaciones Científicas De Investigación

Thalidomide-C3-PEG5-OH has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of PEGylation on drug solubility and bioavailability . In biology, it is used to investigate the mechanisms of thalidomide’s teratogenic effects and its interactions with cellular proteins . In medicine, this compound is being explored for its potential to treat various cancers, including multiple myeloma, by inhibiting angiogenesis and modulating the immune response . In industry, it is used in the development of new drug delivery systems that improve the pharmacokinetic properties of therapeutic agents .

Mecanismo De Acción

The mechanism of action of Thalidomide-C3-PEG5-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the selective degradation of transcription factors IKZF1 and IKZF3, which play a crucial role in the regulation of immune responses and cell proliferation . The PEG linker enhances the solubility and stability of the compound, allowing for more efficient delivery to target tissues and cells .

Comparación Con Compuestos Similares

Thalidomide-C3-PEG5-OH is unique compared to other thalidomide derivatives due to the presence of the PEG linker. Similar compounds include lenalidomide and pomalidomide, which are also derivatives of thalidomide but lack the PEG linker . These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic applications . The PEG linker in this compound enhances its solubility and bioavailability, making it more suitable for certain applications where improved drug delivery is essential .

Propiedades

Fórmula molecular |

C26H36N2O10 |

|---|---|

Peso molecular |

536.6 g/mol |

Nombre IUPAC |

2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]isoindole-1,3-dione |

InChI |

InChI=1S/C26H36N2O10/c29-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)28(25(20)32)21-6-7-22(30)27-24(21)31/h1,3,5,21,29H,2,4,6-18H2,(H,27,30,31) |

Clave InChI |

SFBHCWWHVLIEQK-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCOCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate](/img/structure/B14768458.png)